N-[3-(acetylamino)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Description
The compound “N-[3-(acetylamino)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a pyrrole ring and a pyrazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrole-containing compounds are often synthesized using various tactical approaches . For example, one method involves the reaction of 1-methyl-1H-pyrrole with tri-n-butyltin chloride in the presence of n-butyl lithium and N,N,N’,N’-tetramethylethylenediamine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and heterocyclic rings. Pyrrole is a five-membered aromatic ring with one nitrogen atom . Pyrazole is also a five-membered ring but contains two nitrogen atoms .Chemical Reactions Analysis
Pyrrole-containing compounds are known to undergo a variety of chemical reactions . For instance, they can react with tri-n-butyltin chloride in the presence of n-butyl lithium and N,N,N’,N’-tetramethylethylenediamine .Properties
IUPAC Name |
N-(3-acetamidophenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12(23)19-13-6-5-7-14(10-13)20-16(24)15-11-18-21(2)17(15)22-8-3-4-9-22/h3-11H,1-2H3,(H,19,23)(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVIGEVOOMNOPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(N(N=C2)C)N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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